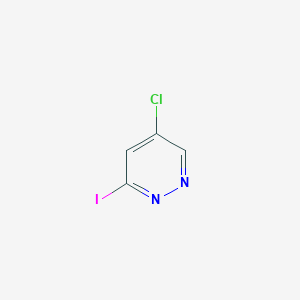
5-Chloro-3-iodopyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-iodopyridazine: is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms. The presence of chlorine and iodine substituents on the pyridazine ring makes this compound a valuable intermediate in organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-iodopyridazine typically involves the halogenation of pyridazine derivatives. One common method starts with the chlorination of pyridazine to form 5-chloropyridazine, followed by iodination to introduce the iodine substituent at the 3-position. The reaction conditions often involve the use of halogenating agents such as chlorine gas and iodine, along with appropriate solvents and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions: 5-Chloro-3-iodopyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridazines with different functional groups.
Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of this compound.
科学的研究の応用
Chemistry: 5-Chloro-3-iodopyridazine is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: The compound is explored for its potential biological activitiesResearch is ongoing to evaluate the specific biological effects of this compound .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its role as an intermediate in the production of various active ingredients highlights its industrial significance .
作用機序
The mechanism of action of 5-Chloro-3-iodopyridazine is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The presence of halogen substituents may influence its binding affinity and reactivity with biological molecules. Studies suggest that pyridazine derivatives can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways .
類似化合物との比較
- 5-Chloro-3-bromopyridazine
- 5-Chloro-3-fluoropyridazine
- 5-Chloro-3-methylpyridazine
Comparison: 5-Chloro-3-iodopyridazine is unique due to the presence of both chlorine and iodine substituents, which impart distinct reactivity and properties. Compared to its analogs, the iodine substituent enhances its ability to participate in coupling reactions and increases its overall molecular weight. The combination of chlorine and iodine also influences its electronic properties, making it a versatile intermediate in various chemical transformations .
特性
分子式 |
C4H2ClIN2 |
|---|---|
分子量 |
240.43 g/mol |
IUPAC名 |
5-chloro-3-iodopyridazine |
InChI |
InChI=1S/C4H2ClIN2/c5-3-1-4(6)8-7-2-3/h1-2H |
InChIキー |
HICXXHDGLABUAZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NN=C1I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















